(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one
Overview
Description
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one is a useful research compound. Its molecular formula is C25H19ClFNO4S and its molecular weight is 483.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-{3-chloro-5-methoxy-4-[2-(phenylthio)ethoxy]benzylidene}-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one is 483.0707351 g/mol and the complexity rating of the compound is 729. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Analysis
Research on similar compounds involves synthesizing novel derivatives with potential biological activities. For instance, the synthesis of new 1,2,4-triazole derivatives shows the importance of structural modification to explore antimicrobial activities. These methodologies involve reactions of ester ethoxycarbonylhydrazones with primary amines and further modifications to introduce Schiff base or Mannich base derivatives (Bektaş et al., 2010). Similarly, the preparation of fluorobenzamides containing thiazole and thiazolidine as antimicrobial analogs demonstrates the synthesis route from benzoyl group modifications and the impact of fluorine atoms on enhancing antimicrobial activity (Desai et al., 2013).
Photophysical Properties and Materials Science
Compounds with structural elements similar to the query compound are studied for their luminescent properties and potential as materials for specific applications. For example, cyanopyridone-based compounds have been synthesized and characterized for their luminescent mesogenic properties, indicating the role of structural features like hydrogen bonds and dimerization in determining the photophysical behavior and liquid crystalline phase formation (Ahipa & Adhikari, 2014).
Potential Biological Activities
The research on compounds with similar functionalities often explores their potential biological activities. For instance, the synthesis and evaluation of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for anticancer activity highlight the significance of structural variations in discovering new therapeutic agents (Bekircan et al., 2008).
Properties
IUPAC Name |
(4E)-4-[[3-chloro-5-methoxy-4-(2-phenylsulfanylethoxy)phenyl]methylidene]-2-(2-fluorophenyl)-1,3-oxazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClFNO4S/c1-30-22-15-16(13-19(26)23(22)31-11-12-33-17-7-3-2-4-8-17)14-21-25(29)32-24(28-21)18-9-5-6-10-20(18)27/h2-10,13-15H,11-12H2,1H3/b21-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGLFTMSBQVKQH-KGENOOAVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3F)Cl)OCCSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CC=C3F)Cl)OCCSC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClFNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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